
Tellanylidenebismuthanylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(III) telluride: is a compound composed of bismuth and tellurium, with the chemical formula Bi2Te3. It appears as a gray powder or metallic gray crystals and is known for its semiconductor properties. Bismuth(III) telluride is particularly notable for its efficiency as a thermoelectric material, making it valuable for applications in refrigeration and portable power generation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth(III) telluride can be synthesized by sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace . Another method involves the co-precipitation process using sodium borohydride, followed by annealing under hydrazine vapor and nitrogen gas atmosphere at 300°C .
Industrial Production Methods: Industrial production of bismuth(III) telluride often involves chemical vapor deposition, electrodeposition, and molecular jet methods. These techniques allow for the formation of thin films, which are essential for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth(III) telluride undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Bismuth(III) oxide and tellurium dioxide.
Reduction: High-purity bismuth(III) telluride nanostructures.
Substitution: Bismuth halides such as bismuth(III) chloride, bismuth(III) bromide, and bismuth(III) iodide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bismuth(III) telluride is widely used in thermoelectric materials for power generation and cooling applications. Its efficiency in converting temperature differences into electrical voltage makes it valuable for thermoelectric generators .
Biology and Medicine: Bismuth-based nanoparticles, including bismuth(III) telluride, have been explored for their therapeutic, diagnostic, and biosensing properties. They are used in cancer therapy, drug delivery, bioimaging, and tissue engineering .
Industry: In the industrial sector, bismuth(III) telluride is used in the production of thermoelectric devices, which are essential for energy harvesting and refrigeration technologies .
Wirkmechanismus
Bismuth(III) telluride acts as a thermoelectric material by exploiting the Seebeck effect, where a temperature difference across the material generates an electric voltage. The compound’s unique electronic structure, characterized by a narrow bandgap and high carrier mobility, allows for efficient thermoelectric conversion. Additionally, bismuth(III) telluride’s topological insulating properties contribute to its effectiveness in spintronics applications .
Vergleich Mit ähnlichen Verbindungen
- Bismuth(III) oxide
- Bismuth trisulfide
- Bismuth selenide
- Arsenic telluride
- Antimony telluride
Uniqueness: Bismuth(III) telluride stands out due to its exceptional thermoelectric properties, making it more efficient for power generation and cooling applications compared to other bismuth compounds. Its ability to form thin films and nanostructures further enhances its versatility and performance in various technological applications .
Eigenschaften
Molekularformel |
BiTe+ |
|---|---|
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
tellanylidenebismuthanylium |
InChI |
InChI=1S/Bi.Te/q+1; |
InChI-Schlüssel |
PEBUJRJRNOCUTR-UHFFFAOYSA-N |
Kanonische SMILES |
[Te]=[Bi+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


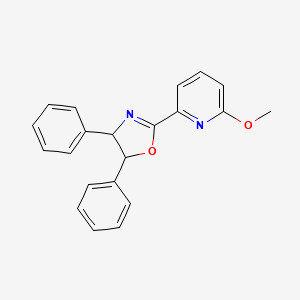
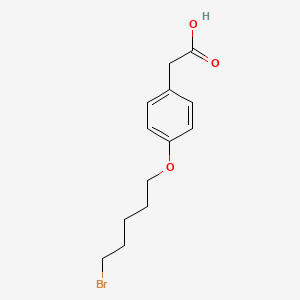

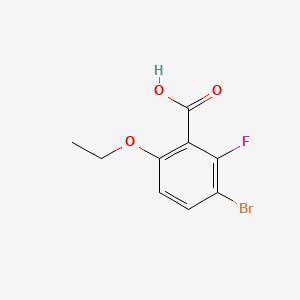
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
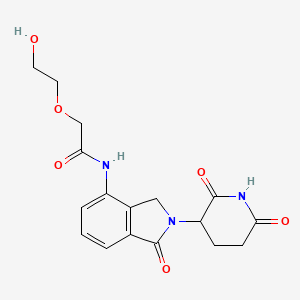
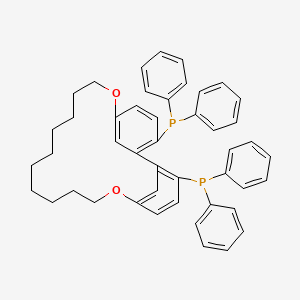
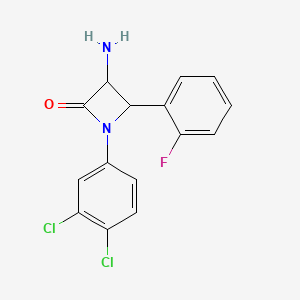
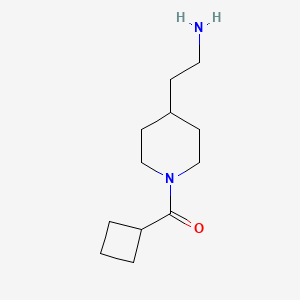
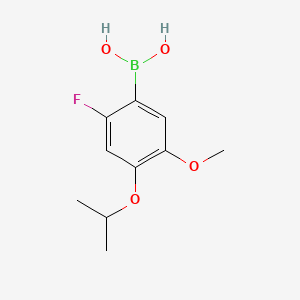
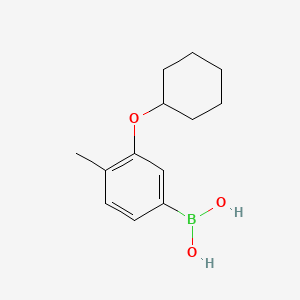
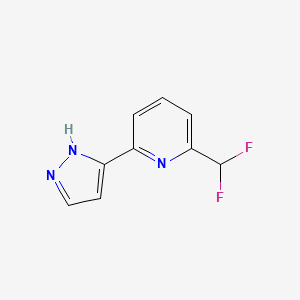
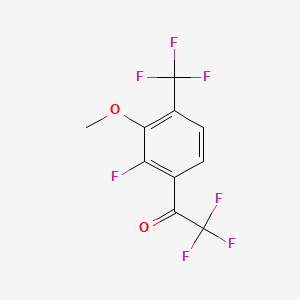
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
